ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core structure, which is fused with a chlorophenyl group and an ethyl ester moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolo[1,2-a]imidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-5-imidazolecarboxylate: This compound has a similar imidazole core but lacks the pyrrolo fusion and the chlorophenyl group, resulting in different chemical and biological properties.
Ethyl 2-phenylimidazole-4-carboxylate: This compound has a phenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
Ethyl 5-(4-bromophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may influence its chemical reactivity and biological interactions.
The unique structural features of this compound, such as the presence of the chlorophenyl group and the pyrrolo[1,2-a]imidazole core, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-9-13(18-8-7-17-14(12)18)10-3-5-11(16)6-4-10/h3-6,9,17H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPQJXWCNGIBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2C(=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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